tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO4 It is a derivative of carbamate, featuring a tert-butyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method includes the use of tert-butyl chloroformate and 3-(aminomethyl)oxetane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxetane ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can be hydrolyzed to release active amines, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3-aminomethyl)oxetan-3-yl]carbamate
- tert-Butyl N-[(3-hydroxymethyl)oxetan-3-yl]carbamate
- tert-Butyl N-[(3-methyl)oxetan-3-yl]carbamate
Uniqueness
tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate is unique due to the presence of the formyl group on the oxetane ring, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.
Biological Activity
Tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant case studies.
Structural Information
The molecular formula of this compound is C10H17NO4. The compound features a tert-butyl group, a carbamate moiety, and a formyloxetan structure, which may contribute to its biological properties.
Chemical Structure
- SMILES : CC(C)(C)OC(=O)NCC1(COC1)C=O
- InChIKey : PSOZAVUSLMHMEN-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the carbamate class have shown various pharmacological effects, including:
- Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase and reducing amyloid-beta aggregation, which is significant in Alzheimer's disease research .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
While specific data on this compound is limited, insights can be drawn from analogous compounds:
- Inhibition of Enzymes : Many carbamates act as inhibitors of enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibiting AChE can enhance cholinergic signaling, beneficial in neurodegenerative diseases .
Case Studies and Research Findings
- Neuroprotective Studies : A study on a related compound demonstrated that it could protect astrocytes from amyloid-beta-induced cell death, highlighting the potential for similar protective effects in this compound .
- Pharmacological Profiles : Research into other carbamate derivatives has shown diverse effects across various biological systems, including anti-infective properties and modulation of immune responses .
Predicted Collision Cross Section (CCS)
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 216.12303 | 152.2 |
[M+Na]+ | 238.10497 | 155.4 |
[M+NH4]+ | 233.14957 | 155.2 |
[M+K]+ | 254.07891 | 152.7 |
[M-H]- | 214.10847 | 149.5 |
Properties
CAS No. |
2694735-15-2 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h5H,4,6-7H2,1-3H3,(H,11,13) |
InChI Key |
PSOZAVUSLMHMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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